2-Chloro-4,6-dimethoxypyridine
Overview
Description
2-Chloro-4,6-dimethoxypyridine is an organic compound with the molecular formula C7H8ClNO2. It is a chlorinated derivative of pyridine, characterized by the presence of two methoxy groups at the 4 and 6 positions and a chlorine atom at the 2 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4,6-dimethoxypyridine is the synthesis of 2-anilinopyrimidines . This compound is used as a starting material in the synthesis of these derivatives, which are known for their potential bioactivity .
Mode of Action
This compound interacts with its targets through aromatic nucleophilic substitution . This reaction involves the replacement of a chlorine atom in the compound by differently substituted anilines . The substituents have a significant impact on the course and efficiency of the reaction .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of 2-anilinopyrimidines , which are known to have potential bioactivity and have been evaluated as kinase inhibitors with antiproliferative activity against cancer cell lines .
Result of Action
The result of the action of this compound is the production of 2-anilinopyrimidines . These compounds have potential bioactivity and have been evaluated for their antiproliferative activity against cancer cell lines .
Action Environment
It’s known that the compound’s reactions are carried out under microwave conditions , which significantly decrease the reaction time and result in fewer by-products .
Biochemical Analysis
Biochemical Properties
2-Chloro-4,6-dimethoxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with proteins involved in cellular signaling pathways, influencing their function and downstream effects .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding may result in enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound may have minimal impact on physiological processes. As the dosage increases, more pronounced effects are observed, including potential toxicity at high doses. Studies have identified threshold effects, where a certain concentration of this compound is required to elicit a measurable response. Adverse effects at high doses may include cellular damage, disruption of metabolic pathways, and alterations in organ function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The metabolism of this compound can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, this compound can affect metabolic flux, altering the flow of metabolites through different pathways and impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For example, its presence in the cytoplasm or nucleus may affect different sets of biomolecules and pathways .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall function within the cell. For instance, localization to the mitochondria may impact energy metabolism, while nuclear localization may affect gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethoxypyridine typically involves the chlorination of 4,6-dimethoxypyridine. One common method includes the reaction of 4,6-dimethoxypyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
4,6-dimethoxypyridine+POCl3→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2 position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-chloro-4,6-dimethylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of 2-alkoxy-4,6-dimethoxypyridine or 2-amino-4,6-dimethoxypyridine.
Oxidation: Formation of 2-chloro-4,6-dimethoxybenzaldehyde or 2-chloro-4,6-dimethoxybenzoic acid.
Reduction: Formation of 2-chloro-4,6-dimethylpyridine.
Scientific Research Applications
2-Chloro-4,6-dimethoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimethylpyridine
- 2-Chloro-4,6-dihydroxypyridine
- 2-Chloro-4,6-dimethoxypyrimidine
Uniqueness
2-Chloro-4,6-dimethoxypyridine is unique due to the presence of both chlorine and methoxy groups, which confer distinct reactivity and properties. Compared to its analogs, it offers a balance of electronic effects and steric hindrance, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-4,6-dimethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-10-5-3-6(8)9-7(4-5)11-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDKCAQIDLSIDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447177 | |
Record name | 2-Chloro-4,6-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108279-89-6 | |
Record name | 2-Chloro-4,6-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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